molecular formula C13H15N3O B3082740 N'-(2-formyl-6-methyl-1H-indol-3-yl)-N,N-dimethylimidoformamide CAS No. 1134334-54-5

N'-(2-formyl-6-methyl-1H-indol-3-yl)-N,N-dimethylimidoformamide

Cat. No.: B3082740
CAS No.: 1134334-54-5
M. Wt: 229.28 g/mol
InChI Key: KKRKVPXDCVQJAD-UHFFFAOYSA-N
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Description

N’-(2-formyl-6-methyl-1H-indol-3-yl)-N,N-dimethylimidoformamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a formyl group at the 2-position, a methyl group at the 6-position, and a dimethylimidoformamide moiety attached to the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-formyl-6-methyl-1H-indol-3-yl)-N,N-dimethylimidoformamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Methylation: The methyl group at the 6-position can be introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst.

    Attachment of Dimethylimidoformamide: The final step involves the reaction of the formylated and methylated indole with dimethylamine and a suitable coupling reagent to form the dimethylimidoformamide moiety.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N’-(2-formyl-6-methyl-1H-indol-3-yl)-N,N-dimethylimidoformamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methyl group at the 6-position can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: 2-carboxy-6-methyl-1H-indol-3-yl)-N,N-dimethylimidoformamide.

    Reduction: 2-hydroxymethyl-6-methyl-1H-indol-3-yl)-N,N-dimethylimidoformamide.

    Substitution: 2-formyl-6-halogenated-1H-indol-3-yl)-N,N-dimethylimidoformamide.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving indole derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to bioactive indole compounds.

    Industry: Use in the development of new materials or as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N’-(2-formyl-6-methyl-1H-indol-3-yl)-N,N-dimethylimidoformamide would depend on its specific interactions with molecular targets. Generally, indole derivatives can interact with various enzymes, receptors, and proteins, modulating their activity. The formyl and dimethylimidoformamide groups may enhance the compound’s binding affinity and specificity towards certain targets.

Comparison with Similar Compounds

Similar Compounds

    N’-(2-formyl-1H-indol-3-yl)-N,N-dimethylimidoformamide: Lacks the methyl group at the 6-position.

    N’-(2-formyl-6-methyl-1H-indol-3-yl)-N-methylimidoformamide: Has only one methyl group in the imidoformamide moiety.

    2-formyl-6-methyl-1H-indole: Lacks the dimethylimidoformamide moiety.

Uniqueness

N’-(2-formyl-6-methyl-1H-indol-3-yl)-N,N-dimethylimidoformamide is unique due to the presence of both the formyl and dimethylimidoformamide groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N'-(2-formyl-6-methyl-1H-indol-3-yl)-N,N-dimethylmethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c1-9-4-5-10-11(6-9)15-12(7-17)13(10)14-8-16(2)3/h4-8,15H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKRKVPXDCVQJAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(N2)C=O)N=CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N'-(2-formyl-6-methyl-1H-indol-3-yl)-N,N-dimethylimidoformamide
Reactant of Route 2
N'-(2-formyl-6-methyl-1H-indol-3-yl)-N,N-dimethylimidoformamide
Reactant of Route 3
Reactant of Route 3
N'-(2-formyl-6-methyl-1H-indol-3-yl)-N,N-dimethylimidoformamide
Reactant of Route 4
N'-(2-formyl-6-methyl-1H-indol-3-yl)-N,N-dimethylimidoformamide
Reactant of Route 5
N'-(2-formyl-6-methyl-1H-indol-3-yl)-N,N-dimethylimidoformamide
Reactant of Route 6
N'-(2-formyl-6-methyl-1H-indol-3-yl)-N,N-dimethylimidoformamide

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